N-(2,1,3-benzoxadiazol-4-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Thioether Formation: The 4-methyl-2-pyrimidinyl group can be introduced via a nucleophilic substitution reaction with a suitable thiol reagent.
Amide Bond Formation: The final step involves the coupling of the benzoxadiazole derivative with the thioether-substituted acetic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzoxadiazole core can be reduced to an amine.
Substitution: The methyl group on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes due to its fluorescent properties.
Medicine: Potential therapeutic agent for diseases due to its bioactivity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For example:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.
Thioether-Containing Compounds: Compounds with sulfur-containing functional groups.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of benzoxadiazole and thioether functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N5O2S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H11N5O2S/c1-8-5-6-14-13(15-8)21-7-11(19)16-9-3-2-4-10-12(9)18-20-17-10/h2-6H,7H2,1H3,(H,16,19) |
InChI Key |
SZDGYCCXOBPMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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